![molecular formula C9H21BrO6P2 B2460622 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 28845-79-6](/img/structure/B2460622.png)
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, commonly referred to as BDPE, is a highly reactive organophosphorus compound that has been widely studied for its potential applications in a variety of scientific fields. BDPE has found its way into the laboratory due to its ability to act as a powerful nucleophile in a variety of reactions, making it a useful tool for synthetic chemists. In addition to its synthetic utility, BDPE has also been studied for its potential applications in biochemistry and physiology, showing promise as a potential therapeutic agent.
Wirkmechanismus
BDPE acts as a powerful nucleophile in a variety of reactions, allowing it to be used as a reagent in a variety of synthetic processes. BDPE is also capable of forming covalent bonds with a variety of biological molecules, allowing it to be used as a therapeutic agent. BDPE is capable of forming covalent bonds with a variety of biological molecules, allowing it to form covalent bonds with proteins, enzymes, and other biological molecules. This allows BDPE to act as an inhibitor of a variety of biological processes, allowing it to be used as a therapeutic agent.
Biochemical and Physiological Effects
BDPE has been studied for its potential use as a therapeutic agent, with studies showing promise for its use in treating a variety of diseases. BDPE has been shown to inhibit the activity of enzymes involved in a variety of biological processes, allowing it to be used as a therapeutic agent. BDPE has also been studied for its potential use as an anti-inflammatory agent, with studies showing promise for its use in treating inflammation. BDPE has also been studied for its potential use as an anti-cancer agent, with studies showing promise for its use in treating a variety of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
BDPE has a number of advantages for use in laboratory experiments. BDPE is a highly reactive compound, allowing it to be used as a reagent in a variety of reactions. BDPE is also a relatively inexpensive compound, making it an attractive option for use in laboratory experiments. Additionally, BDPE is a relatively stable compound, making it a safe option for use in laboratory experiments.
However, BDPE also has a number of limitations for use in laboratory experiments. BDPE is a highly reactive compound, making it difficult to handle and store. Additionally, BDPE is a relatively toxic compound, making it dangerous to handle and store. Finally, BDPE is a relatively unstable compound, making it difficult to store for long periods of time.
Zukünftige Richtungen
The potential applications of BDPE are still being explored, and there are a number of possible future directions for research. BDPE could be further studied for its potential use as a therapeutic agent, with studies examining its efficacy in treating a variety of diseases. BDPE could also be studied for its potential use as a material, with studies examining its potential use in the production of a variety of materials. Finally, BDPE could be studied for its potential use in organic chemistry, with studies examining its potential use as a reagent in a variety of reactions.
Synthesemethoden
The synthesis of BDPE is relatively straightforward and can be achieved through a series of reactions. The first step involves the reaction of ethyl bromide with diethylphosphite to form 1-bromo-2-ethoxy-2-phosphonomethyl ethane. This reaction is typically carried out in the presence of a base such as potassium carbonate. The next step involves the reaction of the 1-bromo-2-ethoxy-2-phosphonomethyl ethane with potassium tert-butoxide to form 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane. This reaction is typically carried out in the presence of a solvent such as tetrahydrofuran. The final step involves the deprotection of the BDPE, which is typically carried out using a mixture of acetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
BDPE has been widely studied for its potential applications in a variety of scientific fields. In organic chemistry, BDPE has been used as a powerful nucleophile in a variety of reactions, allowing chemists to synthesize a variety of compounds. In biochemistry and physiology, BDPE has been studied for its potential use as a therapeutic agent, with studies showing promise for its use in treating a variety of diseases. BDPE has also been studied for its potential applications in materials science, with studies showing promise for its use in the production of a variety of materials.
Eigenschaften
IUPAC Name |
1-[[bromo(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDODRNXNBWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)
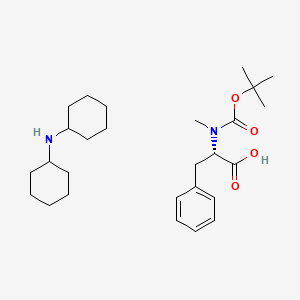
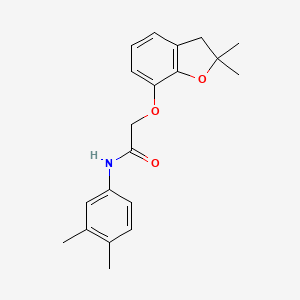
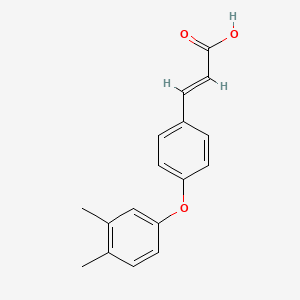
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)
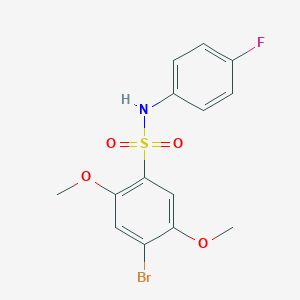
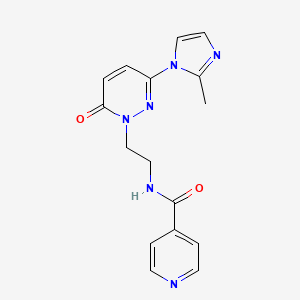

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)